(S)-4-Amino-4-phenylbutan-1-ol hydrochloride
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Description
Scientific Research Applications
Tetrazole-Containing Derivatives Synthesis
The reactivity of amino and carboxy terminal groups in related compounds like 4-amino-3-phenylbutanoic acid has been utilized to prepare tetrazole-containing derivatives. These derivatives are synthesized by replacing the terminal amino group with a tetrazol-1-yl fragment, demonstrating the compound's utility in creating pharmacologically relevant structures (Putis, Shuvalova, & Ostrovskii, 2008).
Pharmacological Activity of Derivatives
Derivatives of 4-amino-3-phenylbutanoic acid hydrochloride, such as Phenibut, have been found to possess high pharmacological activity. For example, Phenibut is used as a nootropic agent, while Baclofen, a related compound, acts as a myorelaxant and analgesic. This highlights the potential of (S)-4-Amino-4-phenylbutan-1-ol hydrochloride derivatives in medical practice and underscores the importance of synthetic pathways for their production (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Corrosion Inhibitor
A novel corrosion inhibitor synthesized from 4-amino acetophenone and threonine amino acid demonstrates the application of this compound derivatives in industrial settings. This inhibitor, tested on carbon steel in hydrochloric acid solution, acts as a mixed inhibitor, retarding the corrosion process by forming a protective layer on the surface, indicating its usefulness in protecting oil installations and other infrastructure (Fadel & Yousif, 2020).
Anti-histaminic Properties
Research into the stereochemical influences upon anti-histaminic activity has led to the synthesis of isomeric aminobutenes derived from 4-dimethylamino-2-p-methoxyphenyl-1-phenylbutan-2-ol. This work demonstrates the compound's relevance in developing antihistamine drugs, providing insights into structural influences on pharmacological activity (Casy & Parulkar, 1969).
Menaquinone Biosynthesis Inhibition
In the context of tuberculosis treatment, derivatives of 4-oxo-4-phenylbutanoates have been identified as inhibitors of the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. This underscores the potential of this compound derivatives in developing novel antibacterial agents targeting specific biosynthetic pathways (Li, Liu, Zhang, Knudson, Li, Lai, Simmerling, Slayden, & Tonge, 2011).
Properties
IUPAC Name |
(4S)-4-amino-4-phenylbutan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c11-10(7-4-8-12)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8,11H2;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDXYWYYIPOBAD-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCCO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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